A-779 -

A-779

Catalog Number: EVT-257882
CAS Number:
Molecular Formula: C39H60N12O11
Molecular Weight: 873.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

A-779, also known as (D-Ala7)-Angiotensin I/II (1-7), is a synthetic peptide analog of angiotensin-(1-7) [Ang-(1-7)]. It acts as a selective antagonist of the Mas receptor (MasR), a G protein-coupled receptor that is activated by Ang-(1-7) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. A-779 is a valuable tool in scientific research for investigating the physiological and pathological roles of the Ang-(1-7)/MasR axis in various systems, including the cardiovascular, renal, and nervous systems.

Angiotensin-(1-7) [Ang-(1-7)]

  • Relevance: Ang-(1-7) is the endogenous ligand for the Mas receptor, which is antagonized by A-779. [, , , , , , , , , , , , , , , , , , ] Many studies utilize A-779 to block the effects of Ang-(1-7) and further understand the physiological roles of the Ang-(1-7)/Mas receptor axis.

Angiotensin II (Ang II)

  • Relevance: Angiotensin II often has opposing actions to Ang-(1-7), the target of A-779. [, , , , , , , , , , ] Many studies investigate the balance and interplay between Angiotensin II and Ang-(1-7) in various physiological conditions, often utilizing A-779 to inhibit Ang-(1-7) signaling.

AVE0991

  • Relevance: AVE0991 and A-779 have opposing effects on the Mas receptor. [, , , ] While A-779 blocks the Mas receptor, preventing Ang-(1-7) binding, AVE0991 activates the receptor, mimicking the effects of Ang-(1-7).

Candesartan

  • Relevance: Candesartan is often used in conjunction with A-779 to investigate the individual and combined effects of blocking both the AT1 receptor and the Mas receptor. [, , ] This approach helps to understand the relative contribution of the Angiotensin II/AT1R axis and the Ang-(1-7)/Mas axis in various physiological processes.

Losartan

  • Relevance: Losartan is used in several studies to block the AT1 receptor, often in parallel with A-779 to block the Mas receptor, to discern the individual roles of Angiotensin II and Ang-(1-7) in different physiological contexts. [, , ]

PD123319

  • Relevance: PD123319 is frequently used in combination with A-779 to block both the AT2 receptor and the Mas receptor, allowing researchers to distinguish the effects mediated by these receptors from those mediated by the AT1 receptor. [, , , , ]

Compound 21

  • Relevance: Compound 21 and A-779 target different receptors within the renin-angiotensin system. [] Compound 21 activates the AT2 receptor, while A-779 blocks the Mas receptor. These compounds allow for the study of individual receptor pathways within this system.

Angiotensin III (Ang III)

  • Relevance: Angiotensin III is another component of the renin-angiotensin system and its affinity for both AT1 and AT2 receptors is assessed in studies investigating various Angiotensin peptides. [] This provides a broader context for the actions of A-779, which targets the Ang-(1-7)/Mas axis within the same system.

Angiotensin IV (Ang IV)

  • Relevance: Like other Angiotensin peptides, Angiotensin IV's binding characteristics to both AT1 and AT2 receptors are examined in studies exploring the complexities of the renin-angiotensin system. [] This research helps understand the interplay of various components within the system and their relative affinities for different receptors, which is relevant to the specific action of A-779 on the Mas receptor.

D-Pro7-Angiotensin-(1-7)

  • Relevance: This compound, along with A-779, helps elucidate the pharmacological profile of the Mas receptor. [] By comparing the activities of various Ang-(1-7) analogs and their susceptibility to blockade by A-779, researchers can gain a better understanding of the receptor's binding site and the structural features crucial for its activation or inhibition.

β-Alanine

  • Relevance: β-Alanine was found to act as a ligand for the Mas-related G-protein-coupled receptor, member D (MrgD). [] This receptor is related to the Mas receptor, which is targeted by A-779. Therefore, understanding the interaction of β-alanine with MrgD could provide insights into the broader family of Mas-related receptors and their potential as pharmacological targets.

Muscimol

  • Relevance: Muscimol is used in several studies as a tool to inhibit neuronal activity in specific brain regions, like the hypothalamic paraventricular nucleus (PVN). [, ] These studies investigate the role of this brain region in regulating sympathetic nervous system activity and blood pressure, often in conjunction with A-779 to explore the interaction between Ang-(1-7) signaling and neuronal activity in the PVN.

Diminazene Aceturate (DIZE)

  • Relevance: Diminazene aceturate was found to activate angiotensin-converting enzyme 2 (ACE2), an enzyme involved in the generation of Ang-(1-7). [, ] This activation of ACE2, in turn, increases Ang-(1-7) levels, which could potentially contribute to its beneficial effects. This finding suggests a possible link between DIZE and the Ang-(1-7)/Mas receptor pathway.
Source and Classification

A 779 is synthesized from rapamycin through various chemical modifications. It falls under the category of mTOR inhibitors, which are crucial in therapeutic strategies for conditions such as cancer, autoimmune diseases, and organ transplantation. The compound's classification as a synthetic analog highlights its derivation from a natural product while possessing distinct pharmacological properties.

Synthesis Analysis

Methods

The synthesis of A 779 involves several key steps that utilize advanced organic chemistry techniques. One notable method is the regioselective synthesis based on boronate chemistry, which facilitates the introduction of specific functional groups at desired positions on the molecule. This approach allows for efficient modifications that enhance the compound's therapeutic properties.

Technical Details

The synthesis typically starts with rapamycin, which undergoes various reactions including hydrolysis and alkylation to yield A 779. The process may involve the use of protecting groups to ensure selectivity during multi-step synthesis. Reaction conditions such as temperature, solvent choice, and catalyst presence are optimized to maximize yield and purity.

Molecular Structure Analysis

Structure

A 779 features a complex molecular structure characterized by multiple stereocenters and functional groups. The molecular formula is C53H89N1O14C_{53}H_{89}N_{1}O_{14}, and its structure includes a large macrolide ring with various substituents that contribute to its biological activity.

Data

The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods provide insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its interactions with biological targets.

Chemical Reactions Analysis

Reactions

A 779 participates in several chemical reactions that are pivotal for its synthesis and functionality. Notably, it can undergo hydrolysis under acidic or basic conditions to yield various derivatives that may exhibit altered biological activity. Additionally, it can engage in coupling reactions with other biomolecules, enhancing its utility in medicinal chemistry.

Technical Details

The reactivity of A 779 can be influenced by environmental factors such as pH and temperature. Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to monitor these reactions and assess product formation.

Mechanism of Action

Process

The primary mechanism of action for A 779 involves inhibition of the mTOR pathway. By binding to the mTOR complex, A 779 disrupts downstream signaling that leads to cell growth and proliferation. This inhibition can result in reduced tumor growth and enhanced apoptosis in cancer cells.

Data

Studies have shown that A 779 effectively reduces cell viability in various cancer cell lines by inducing cell cycle arrest and promoting apoptosis. Quantitative assays measuring cell proliferation provide data supporting its efficacy as an anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

A 779 is typically presented as a white to off-white solid. Its solubility varies depending on the solvent used; it is generally soluble in organic solvents like dimethyl sulfoxide but less so in water.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may degrade when exposed to extreme pH or light. Its melting point, boiling point, and other thermodynamic properties can be determined through standard characterization methods.

Applications

Scientific Uses

A 779 has been extensively studied for its potential applications in oncology, particularly in treating solid tumors and hematological malignancies. Its role as an mTOR inhibitor makes it a valuable tool in research focused on cancer biology and therapeutic development. Additionally, it has applications in transplant medicine due to its immunosuppressive properties, helping prevent organ rejection.

CCR5 Antagonist Discovery & Therapeutic Target Validation

Role of CCR5 in HIV-1 Entry Mechanisms and Viral Tropism

CCR5 is a seven-transmembrane G-protein-coupled receptor (GPCR) that functions as the primary co-receptor for macrophage-tropic (R5) HIV-1 strains. Viral entry initiates when the HIV-1 envelope glycoprotein gp120 binds to CD4 on target cells (T lymphocytes, macrophages, dendritic cells), inducing conformational changes that expose the V3 loop for CCR5 engagement. This gp120-CCR5 interaction triggers gp41-mediated fusion of viral and cellular membranes, enabling viral nucleocapsid entry into the host cytoplasm. Notably, CCR5-tropic viruses dominate early-stage HIV infection and account for >50% of late-stage infections, making this receptor a critical therapeutic target [1] [10].

HIV-1 isolates exhibit distinct tropism:

  • R5-tropic: Utilize CCR5; predominant in transmission and early disease
  • X4-tropic: Utilize CXCR4; associated with advanced immunosuppression
  • Dual/mixed-tropic: Utilize both co-receptors

The pivotal role of CCR5 in HIV pathogenesis is underscored by the natural CCR5-Δ32 mutation. Individuals homozygous for this 32-base-pair deletion lack functional CCR5 expression and exhibit near-complete resistance to R5-virus infection, while heterozygotes show delayed disease progression. This genetic evidence provided foundational validation for CCR5 as an antiviral target [1] [6] [9].

Rationale for Small-Molecule CCR5 Inhibition in Antiretroviral Therapy

Prior to small-molecule development, natural CCR5 ligands (RANTES, MIP-1α, MIP-1β) and modified analogs (AOP-RANTES, PSC-RANTES) demonstrated in vitro HIV-1 inhibition. However, their peptide nature imposed pharmacokinetic limitations, including:

  • Poor oral bioavailability
  • Short plasma half-life
  • Potential chemokine-like side effects (e.g., leukocyte activation) [7] [10]

Table 1: Comparison of CCR5-Targeting Modalities

PropertyNatural LigandsPeptide AntagonistsSmall Molecules
Molecular Weight7-10 kDa3-5 kDa400-600 Da
Oral BioavailabilityNoneLowHigh
Dosing FrequencyMultiple dailyDaily injectionOnce daily
MechanismCompetitiveCompetitive/InternalizationAllosteric

Small-molecule CCR5 antagonists addressed these limitations by offering:

  • Oral dosing potential: Enabled by low molecular weight (<600 Da) and optimized lipophilicity
  • Allosteric inhibition: Binding to transmembrane helices induces conformational changes that prevent gp120 docking without blocking natural chemokine function
  • Reduced immunogenicity: Unlike monoclonal antibodies (e.g., PRO140), small molecules avoid neutralizing antibody responses [5] [7] [10]

Historical Development of Non-Peptide CCR5 Antagonists

The quest for orally bioavailable CCR5 antagonists began with high-throughput screening (HTS) of GPCR-focused compound libraries. Key milestones include:

TAK-779 (1999): The first reported small-molecule CCR5 antagonist, featuring a quaternary ammonium structure. It inhibited R5-HIV-1 entry at nanomolar concentrations but exhibited poor oral bioavailability and local irritation due to its cationic nature, halting clinical development [7] [8].

Sch-C (2002): A spirodiketopiperazine derivative from Schering-Plough with subnanomolar potency. Phase I trials revealed QTc prolongation due to human ether-a-go-go-related gene (hERG) potassium channel inhibition, prompting discontinuation [5] [10].

A 779 Optimization: As a successor to Sch-C, A 779 incorporated strategic modifications:

  • Introduction of a β-hydroxyl group at the 1′ position of the leucine moiety
  • Replacement of the benzimidazole core with triazole heterocycles
  • Addition of a morpholinylethyl group to enhance solubility

Table 2: Evolution of Spirodiketopiperazine-Based CCR5 Antagonists

CompoundKey Structural FeaturesCCR5 IC₅₀ (nM)hERG Inhibition
Sch-CUnsubstituted leucine; benzimidazole core0.3Significant at 1 μM
A 779 precursorβ-Hydroxyl at 1′ position; imidazole core0.5Moderate
A 779(3R,1′R)-hydroxyl; triazole core; morpholinylethyl0.34Undetectable at 30 μM

Stereochemical optimization proved critical: The (3R,1′R)-isomer of A 779 demonstrated:

  • 10-fold greater antiviral potency than the (3S,1′R)-isomer
  • Complete absence of cytochrome P450 inhibition (2C9, 2D6, 3A4) at 30 μM
  • Aqueous solubility of 2.7 μg/mL (vs. <0.2 μg/mL for non-hydroxylated analogs) [4] [10]

A 779’s binding mode was characterized through mutagenesis studies, confirming interaction with transmembrane helices 3, 5, 6, and 7 of CCR5. This allosteric site overlaps with the TAK-779 binding pocket but accommodates the bulkier A 779 scaffold through hydrophobic interactions with residues Trp86, Tyr108, and Glu283 [7] [8]. The compound’s preclinical profile exemplified successful mitigation of early-generation limitations:

  • Reduced hERG affinity: Achieved via decreased lipophilicity and strategic hydrogen bonding
  • Metabolic stability: The β-hydroxyl group blocked oxidative metabolism observed in earlier analogs
  • Sustained receptor occupancy: Slow dissociation kinetics enabled once-daily dosing [4] [5]

Table 3: Key CCR5 Antagonist Clinical Candidates

CompoundDeveloperStatus (as of 2016)Key Advantage
MaravirocPfizerFDA-approved (2007)No CYP450/hERG issues
VicrivirocSchering-PloughPhase III discontinuedOnce-daily dosing
CenicrivirocTobiraPhase II (dual CCR2/CCR5)Anti-inflammatory activity
A 779UndisclosedPreclinicalOptimized spirodiketopiperazine

A 779 served as a structural template for advanced candidates like cenicriviroc, which incorporated:

  • A biphenyl motif enhancing CCR2/CCR5 dual affinity
  • A methoxycyclohexane group improving oral absorption
  • Carboxylic acid functionality reducing hERG binding [1] [5]

This evolution highlights how A 779’s chemical innovations informed subsequent generations of CCR5-targeted therapeutics, balancing antiviral potency with pharmaceutical properties suitable for chronic HIV therapy.

Properties

Product Name

A 779

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(1R)-1-carboxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C39H60N12O11

Molecular Weight

873.0 g/mol

InChI

InChI=1S/C39H60N12O11/c1-6-20(4)31(37(60)49-28(15-23-17-43-18-45-23)34(57)46-21(5)38(61)62)51-35(58)27(14-22-9-11-24(52)12-10-22)48-36(59)30(19(2)3)50-33(56)26(8-7-13-44-39(41)42)47-32(55)25(40)16-29(53)54/h9-12,17-21,25-28,30-31,52H,6-8,13-16,40H2,1-5H3,(H,43,45)(H,46,57)(H,47,55)(H,48,59)(H,49,60)(H,50,56)(H,51,58)(H,53,54)(H,61,62)(H4,41,42,44)/t20-,21+,25-,26-,27-,28-,30-,31-/m0/s1

InChI Key

GZSZZUXDAPDPOR-NGIFJXEWSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N

Solubility

Soluble in DMSO

Synonyms

7-Ala-angiotensin (1-7)
A 778
A 779
A-778
A-779
A779 peptide
angiotensin (1-7), Ala(7)-
angiotensin (1-7), alanyl(7)-
Asp-Arg-Val-Tyr-Ile-His-Ala
aspartyl--arginyl-valyl-tyrosyl-isoleucyl-histidyl-alanine

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.